5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a hydroxyl group at the third position and a methyl group at the fifth position further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 3-bromopropylamine, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the overall yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group at the fifth position.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains a diazepine ring instead of a pyridine ring.
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Contains a phenyl group at the first position.
Uniqueness
The presence of both a hydroxyl group at the third position and a methyl group at the fifth position makes 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol unique among its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C8H11N3O
- Molecular Weight : 181.19 g/mol
- CAS Number : 1177283-79-2
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives related to this compound. Notably:
- Inhibition of Human Coronaviruses : Compounds derived from this structure exhibited significant inhibitory effects against human coronavirus 229E. One study reported a selectivity index (SI) of 12.6 for a related compound, indicating strong antiviral activity with minimal cytotoxicity .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound 6 | 44.78 | 7.6 |
Compound 7 | 359.5 | 4.3 |
Compound 14 | 70.3 | 6.5 |
Compound 18 | 27.8 | 12.6 |
These compounds demonstrated effective inhibition during the replication phase of the virus, with reductions in viral replication reaching up to 82.2% .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented:
- COX Inhibition : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Compound | COX Inhibition IC50 (μmol) |
---|---|
Compound A | 0.04 ± 0.09 |
Compound B | 0.04 ± 0.02 |
These findings suggest that modifications to the pyrazole structure could enhance anti-inflammatory activity.
3. Structure–Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutics:
- SAR Studies : Research has indicated that substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups have been shown to enhance the anti-inflammatory properties of these compounds .
Case Study: Antiviral Efficacy Against SARS-CoV2
A recent investigation into the efficacy of pyrazole derivatives against SARS-CoV2 protease revealed promising results:
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)9-10-7(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
FOZLFWUBEUEKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NNC2=O |
Origin of Product |
United States |
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